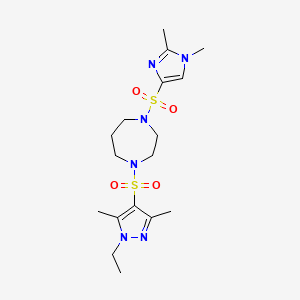
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly significant due to its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry .
Mecanismo De Acción
Target of action
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds, including triazoles, are known to interact with a wide range of biological targets, including enzymes and receptors .
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. Triazole compounds are known to form hydrogen bonds with their targets, which can lead to changes in the target’s function .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its targets. Triazole compounds have been found to be involved in a variety of biochemical processes, including signal transduction and metabolic pathways .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. Triazole compounds have been found to have a variety of effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Métodos De Preparación
The synthesis of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one can be achieved through several synthetic routes. One common method involves the use of “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is typically carried out in the presence of a copper(I) catalyst, which facilitates the formation of the 1,2,3-triazole ring .
In an industrial setting, the synthesis may involve the use of more scalable methods, such as continuous flow chemistry, which allows for the efficient production of large quantities of the compound under controlled conditions .
Análisis De Reacciones Químicas
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Aplicaciones Científicas De Investigación
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one can be compared with other triazole-containing compounds, such as:
2-(2H-1,2,3-triazol-2-yl)benzoic acid derivatives: These compounds also contain the triazole moiety and are used in similar applications, such as enzyme inhibition and material science.
1,2,4-Triazole derivatives: These compounds have shown significant biological activities, including anticancer and antidiabetic properties.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a broad range of applications in various fields.
Propiedades
IUPAC Name |
2-phenoxy-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(12-21-14-6-2-1-3-7-14)18-10-4-5-13(18)11-19-16-8-9-17-19/h1-3,6-9,13H,4-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGXREDMAXQFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)COC2=CC=CC=C2)CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2973878.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2973879.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2973882.png)
![1-[(Propan-2-yl)amino]propan-2-one hydrochloride](/img/structure/B2973883.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2973885.png)


![2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2973890.png)
![N'-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2973891.png)



